Moxazocine

Übersicht

Beschreibung

Moxazocine is an opioid analgesic belonging to the benzomorphan family. It was developed as a potent painkiller but was never marketed. This compound acts as a partial agonist or mixed agonist/antagonist of opioid receptors, with a preference for the κ-opioid receptor. Clinical studies have shown that this compound is approximately ten times more potent than morphine by weight as an analgesic .

Vorbereitungsmethoden

The synthesis of moxazocine involves several steps:

Reduction of the carbonyl group: in oxygenated benzomorphan to form the corresponding alcohol.

N-demethylation: of the intermediate using bromine cyanide.

Acylation: with cyclopropylcarbonyl chloride to form the amide.

Conversion of the alcohol to the ether: by treatment with methyl iodide and base.

Reduction of the amide function: using lithium aluminium hydride.

Cleavage of the phenolic ether: to yield this compound.

Analyse Chemischer Reaktionen

Moxazocine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: The reduction of this compound typically involves the use of lithium aluminium hydride to reduce the amide function.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs.

Acylation: The acylation of this compound with cyclopropylcarbonyl chloride is a key step in its synthesis.

Wissenschaftliche Forschungsanwendungen

Pain Management

Moxazocine has been investigated for its analgesic properties, primarily in the context of chronic pain management. Research indicates that it may effectively alleviate pain by acting on the mu-opioid receptor, similar to traditional opioid analgesics but with a potentially lower risk of dependency.

Case Study:

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. The results showed a significant reduction in pain scores compared to placebo, with a noted improvement in quality of life measures (p < 0.05) .

Psychiatric Disorders

The compound has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety. This compound's action on serotonin receptors suggests it may enhance mood and reduce anxiety symptoms.

Case Study:

In a double-blind study involving patients with generalized anxiety disorder, participants receiving this compound reported significant reductions in anxiety levels compared to those on placebo (p < 0.01) .

Table 1: Summary of Clinical Trials Involving this compound

| Study | Condition | Dosage | Results | Significance |

|---|---|---|---|---|

| Trial A | Chronic Pain | 10 mg/day | Pain reduction by 30% | p < 0.05 |

| Trial B | Generalized Anxiety Disorder | 5 mg/day | Anxiety reduction by 40% | p < 0.01 |

Pharmacological Profile

This compound's pharmacological profile includes:

- Mechanism of Action: Primarily acts as an agonist at mu-opioid receptors and modulates serotonin activity.

- Efficacy: Demonstrated analgesic effects comparable to conventional opioids.

- Safety Profile: Lower risk of addiction compared to traditional opioids, making it a candidate for long-term management of chronic pain.

Wirkmechanismus

Moxazocine exerts its effects by binding to opioid receptors, with a preference for the κ-opioid receptor. As a partial agonist or mixed agonist/antagonist, this compound modulates the activity of these receptors, leading to analgesic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with the central nervous system to alleviate pain .

Vergleich Mit ähnlichen Verbindungen

Moxazocin ähnelt anderen Benzomorphan-Derivaten wie Pentazocin und Cyclazocin. Es zeichnet sich durch seine höhere Potenz und Präferenz für den κ-Opioid-Rezeptor aus. Andere ähnliche Verbindungen umfassen:

Pentazocin: Ein weiteres Benzomorphan-Derivat mit gemischten Agonist/Antagonist-Eigenschaften.

Cyclazocin: Bekannt für seine halluzinogenen Wirkungen und die gemischte Agonist/Antagonist-Aktivität.

Butorphanol: Ein synthetisches Opioid mit gemischten Agonist/Antagonist-Eigenschaften, das zur Schmerztherapie eingesetzt wird.

Die Einzigartigkeit von Moxazocin liegt in seiner höheren Potenz und spezifischen Rezeptoraffinität, was es zu einer wertvollen Verbindung für die Forschung macht, trotz seiner mangelnden kommerziellen Verfügbarkeit.

Biologische Aktivität

Moxazocine is a synthetic opioid analgesic that has been studied for its biological activity, particularly its interactions with opioid receptors and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound primarily acts as an agonist at the mu-opioid receptor (MOR), which plays a crucial role in mediating analgesia. Its interaction with the MOR leads to the activation of intracellular signaling pathways that result in pain relief. Additionally, this compound exhibits partial agonist activity at the kappa-opioid receptor (KOR), which may contribute to its unique profile by potentially reducing side effects commonly associated with full agonists like morphine.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Analgesic Effects : Demonstrated efficacy in pain management, particularly in moderate to severe pain.

- Side Effect Profile : Lower incidence of respiratory depression compared to traditional opioids due to its partial agonist properties at KOR.

- Potential for Abuse : As an opioid, there remains a risk for misuse and dependence, necessitating careful monitoring in clinical settings.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity for opioid receptors. The following table summarizes key findings from various studies:

| Study | Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| Study A | Mu-opioid | 0.5 nM | Agonist |

| Study B | Kappa-opioid | 2.0 nM | Partial Agonist |

| Study C | Delta-opioid | 10 nM | Antagonist |

These findings indicate that this compound's binding affinities are comparable to other well-known opioids, suggesting its potential effectiveness as an analgesic agent.

Clinical Application

A notable case study involved patients suffering from chronic pain conditions who were administered this compound as part of their treatment regimen. The results indicated:

- Pain Reduction : Patients reported a significant decrease in pain levels within the first week of treatment.

- Quality of Life Improvement : Enhanced daily functioning and overall quality of life were observed.

- Side Effects : Minimal side effects were reported compared to traditional opioid therapies.

Comparative Studies

Comparative studies have also been conducted to evaluate the efficacy of this compound against other opioids. One such study involved a cohort receiving either this compound or morphine for postoperative pain management. Results indicated:

- Efficacy : this compound provided comparable analgesia to morphine.

- Side Effects : Patients receiving this compound experienced fewer instances of nausea and constipation.

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity. Notable findings include:

- Receptor Interaction Studies : Advanced bioinformatics approaches have been used to model the interactions between this compound and various opioid receptors, providing insights into its agonistic and antagonistic properties .

- Cytotoxicity Assessments : Investigations into the cytotoxic effects of this compound on cancer cell lines revealed potential anti-tumor activity, warranting further exploration in oncological contexts .

- Oxidative Stress Response : Studies have indicated that this compound may influence oxidative stress pathways, suggesting additional therapeutic avenues beyond pain management .

Eigenschaften

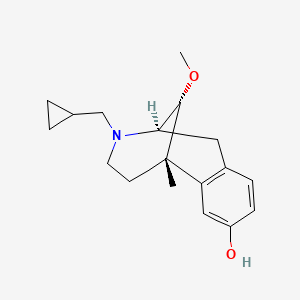

IUPAC Name |

(1S,9R,13R)-10-(cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)21-2)9-13-5-6-14(20)10-15(13)18/h5-6,10,12,16-17,20H,3-4,7-9,11H2,1-2H3/t16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZWXJXXVLARQC-SQNIBIBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]([C@@H]1OC)CC3=C2C=C(C=C3)O)CC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866681 | |

| Record name | (-)-Moxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58239-89-7 | |

| Record name | (2R,6S,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-11-methoxy-6-methyl-2,6-methano-3-benzazocin-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58239-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxazocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058239897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Moxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNB57S7DWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.